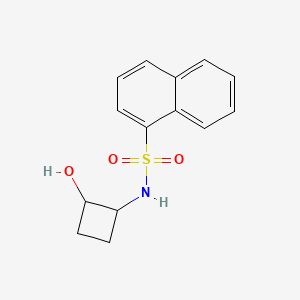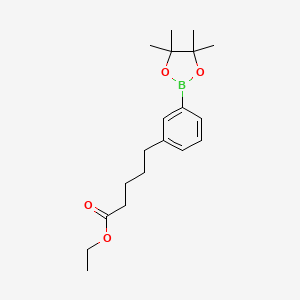
Lithium;2-hydroxy-3-quinolin-2-ylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-hydroxy-3-quinolin-2-ylpropanoate: is an organolithium compound with the molecular formula C12H10LiNO3 and a molecular weight of 223.16 g/mol . This compound is characterized by the presence of a lithium ion coordinated to a 2-hydroxy-3-quinolin-2-ylpropanoate ligand. It is a white to off-white powder that is soluble in polar solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Lithium;2-hydroxy-3-quinolin-2-ylpropanoate can be synthesized by reacting 2-hydroxy-3-quinolin-2-ylpropanoic acid with lithium hydroxide in an aqueous medium.
Alternative Methods: Another method involves the use of lithium carbonate as a lithium source, reacting with 2-hydroxy-3-quinolin-2-ylpropanoic acid in a suitable solvent under reflux conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the direct synthesis method. The reaction is scaled up in reactors with controlled temperature and stirring to ensure complete reaction and high yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or other anions in polar solvents.
Major Products Formed:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different cations.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Molecular Targets and Pathways:
- The compound exerts its effects primarily through interactions with biological macromolecules, such as proteins and nucleic acids .
- It can inhibit enzymes like glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in various cellular pathways .
- The quinoline moiety allows it to participate in redox reactions, influencing cellular oxidative states .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyquinoline: Similar to this compound but lacks the lithium ion and propanoate group.
Quinolin-2-ylpropanoic acid: Similar structure but without the lithium ion.
Uniqueness:
Eigenschaften
IUPAC Name |
lithium;2-hydroxy-3-quinolin-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3.Li/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9;/h1-6,11,14H,7H2,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRJHNQXBNXZCZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10LiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3019299.png)


![2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride](/img/structure/B3019305.png)

![2-(4-chlorophenyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide](/img/structure/B3019310.png)



![2-(tert-Butoxycarbonyl)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3019316.png)

![3-(1-(2-((difluoromethyl)sulfonyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3019319.png)


